molecular formula C16H21ClF3N3 B1236572 N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine

N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine

Cat. No.: B1236572
M. Wt: 347.8 g/mol
InChI Key: VIZPMAQETIKTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine is a member of pyridines.

Scientific Research Applications

Synthesis and Polymer Applications

A key application of compounds related to N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine lies in the synthesis and characterization of polymeric materials. For instance, Huang, Xu, and Yin (2006) synthesized a new monomer bearing a bulky pendant group similar to the tert-butylcyclohexylidene unit. This monomer was used to create aromatic poly(bisbenzothiazole)s, which exhibited good solubility and thermal stability, demonstrating potential applications in high-performance materials (Huang, Xu, & Yin, 2006).

Organic Synthesis

In the field of organic synthesis, the tert-butylcyclohexylidene group and related structures have been used in various synthetic methodologies. For example, Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines, which could have relevance in developing new compounds with structural similarities (Chung et al., 2005).

Catalysis and Chemical Reactions

The tert-butylcyclohexylidene unit and its derivatives play a role in catalysis and various chemical reactions. For example, Martins et al. (2012) investigated the synthesis of 1-tert-butyl-3(5)-trifluoromethylpyrazoles, highlighting the importance of this moiety in the regioselectivity and outcome of chemical reactions (Martins et al., 2012).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, derivatives of tert-butylcyclohexylidene are used in the synthesis of bioactive compounds. For instance, Ellman, Owens, and Tang (2002) discussed the use of N-tert-butanesulfinyl imines as intermediates for asymmetric synthesis of amines, which is crucial in the development of pharmaceutical compounds (Ellman, Owens, & Tang, 2002).

Properties

Molecular Formula

C16H21ClF3N3

Molecular Weight

347.8 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C16H21ClF3N3/c1-15(2,3)10-4-6-12(7-5-10)22-23-14-13(17)8-11(9-21-14)16(18,19)20/h8-10H,4-7H2,1-3H3,(H,21,23)

InChI Key

VIZPMAQETIKTJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)CC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine
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N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine
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N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine
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N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine
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N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine
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N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine

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